(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol
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Overview
Description
(1R,6S,7S,8R)-7,8-Dichlorobicyclo[420]oct-3-ene-2,5-diol is a bicyclic organic compound characterized by the presence of two chlorine atoms and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol typically involves the chlorination of a suitable bicyclic precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process starting from readily available raw materials. The process includes the formation of the bicyclic core structure followed by selective chlorination and hydroxylation steps. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,6S,7R)-1,5,7-Trimethyl-3-oxo-2-oxabicyclo[4.2.0]oct-4-ene-7-carbonitrile
- (1R,6S)-3,4,7,8-Tetramethylbicyclo[4.2.0]octa-3,7-diene
Uniqueness
(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol is unique due to its specific arrangement of chlorine and hydroxyl groups on the bicyclic framework. This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
920017-98-7 |
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Molecular Formula |
C8H10Cl2O2 |
Molecular Weight |
209.07 g/mol |
IUPAC Name |
(1R,2R,5S,6S,7S,8R)-7,8-dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol |
InChI |
InChI=1S/C8H10Cl2O2/c9-7-5-3(11)1-2-4(12)6(5)8(7)10/h1-8,11-12H/t3-,4+,5+,6-,7-,8+ |
InChI Key |
FCPJKKQENRYARV-CNVXYERZSA-N |
Isomeric SMILES |
C1=C[C@@H]([C@@H]2[C@H]([C@@H]1O)[C@H]([C@H]2Cl)Cl)O |
Canonical SMILES |
C1=CC(C2C(C1O)C(C2Cl)Cl)O |
Origin of Product |
United States |
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